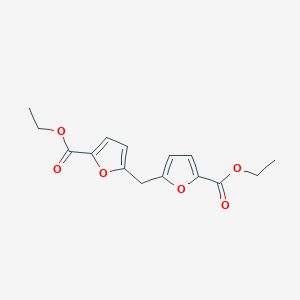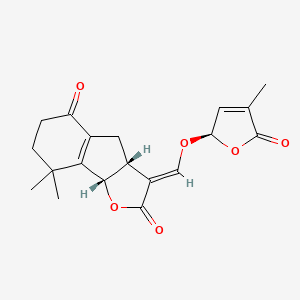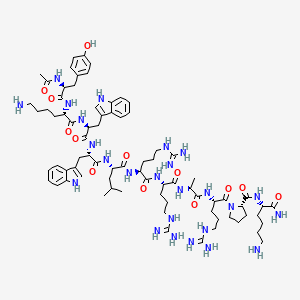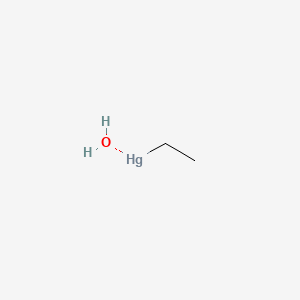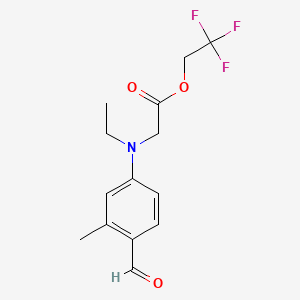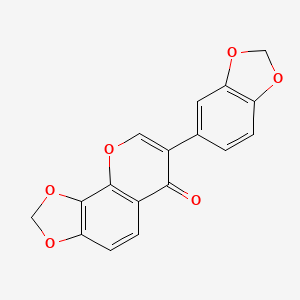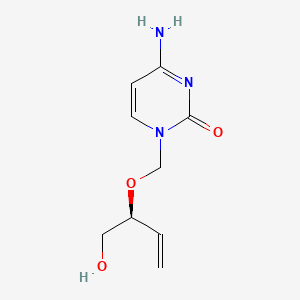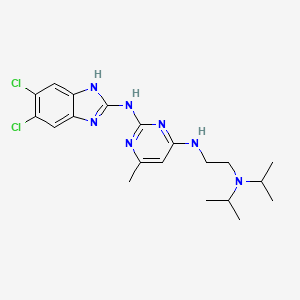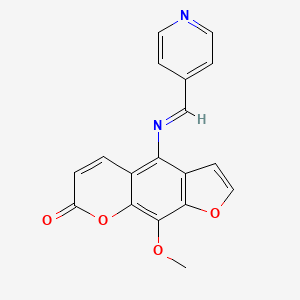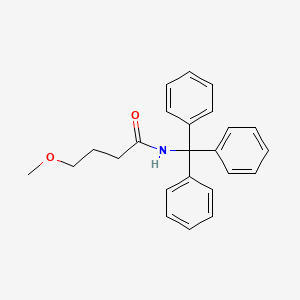
4-Methoxy-N-tritylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-tritylbutanamide is an organic compound with the molecular formula C24H25NO2 and a molecular weight of 359.46 g/mol . This compound is characterized by its methoxy group attached to the fourth carbon of the butanamide chain and a trityl group attached to the nitrogen atom. It is achiral and has various applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-tritylbutanamide typically involves the reaction of 4-methoxybutanoic acid with tritylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-N-tritylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-formyl-N-tritylbutanamide.
Reduction: Formation of 4-methoxy-N-tritylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-N-tritylbutanamide has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Methoxy-N-tritylbutanamide involves its interaction with specific molecular targets. The trityl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Detailed studies on its molecular targets and pathways are still ongoing .
Comparaison Avec Des Composés Similaires
4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT): A psychoactive compound with similar structural features.
4-Methoxyphencyclidine (4-MeO-PCP): A dissociative anesthetic with a methoxy group at the fourth position.
4-Methoxy-N-methyltryptamine (4-MeO-NMT): A tryptamine derivative with a methoxy group at the fourth position.
Uniqueness: 4-Methoxy-N-tritylbutanamide is unique due to its combination of a methoxy group and a trityl group, which imparts distinct chemical and physical properties. The presence of the trityl group makes it a valuable protecting group in organic synthesis, while the methoxy group enhances its reactivity and potential biological activity.
Propriétés
Numéro CAS |
6622-13-5 |
|---|---|
Formule moléculaire |
C24H25NO2 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
4-methoxy-N-tritylbutanamide |
InChI |
InChI=1S/C24H25NO2/c1-27-19-11-18-23(26)25-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22/h2-10,12-17H,11,18-19H2,1H3,(H,25,26) |
Clé InChI |
XWIYHKPRCOYHRU-UHFFFAOYSA-N |
SMILES canonique |
COCCCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


